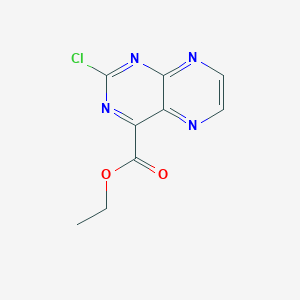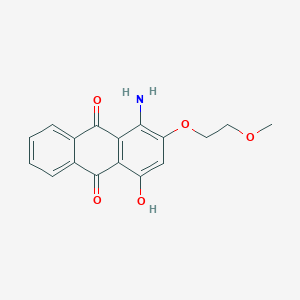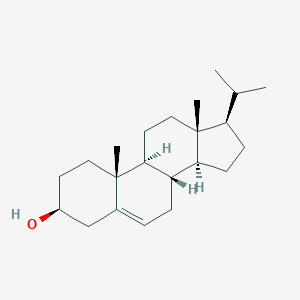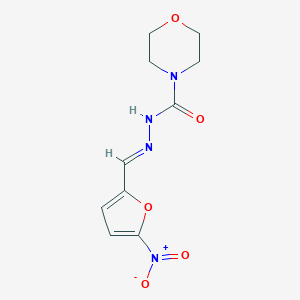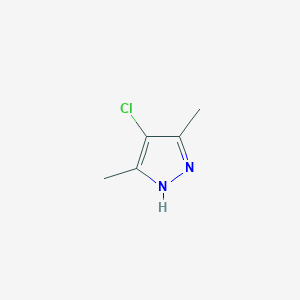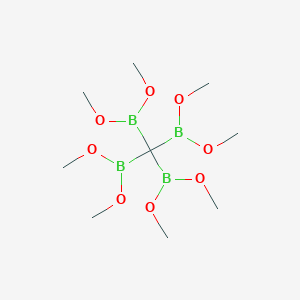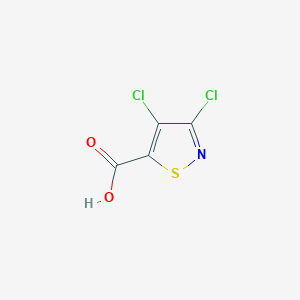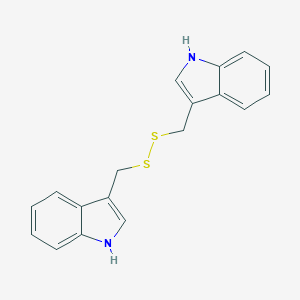
Indole, 3,3'-(dithiodimethylene)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3,3'-(dithiodimethylene)di- is a chemical compound that has been used extensively in scientific research. It is a versatile compound that has been used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. In
Aplicaciones Científicas De Investigación
Indole, 3,3'-(dithiodimethylene)di- has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe. It has been used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. Additionally, indole, 3,3'-(dithiodimethylene)di- has been used as a cross-linking agent in protein-protein interactions, as well as a reagent for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of indole, 3,3'-(dithiodimethylene)di- is not fully understood. However, it is believed to interact with thiol groups on proteins and other biomolecules, leading to the formation of disulfide bonds. This interaction can lead to changes in protein conformation and function.
Efectos Bioquímicos Y Fisiológicos
Indole, 3,3'-(dithiodimethylene)di- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting the redox balance. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using indole, 3,3'-(dithiodimethylene)di- in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving indole, 3,3'-(dithiodimethylene)di-. One area of research could involve further exploring its potential as a fluorescent probe for imaging and detection purposes. Additionally, research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Further investigation into the mechanism of action of this compound could also lead to new insights into protein function and regulation.
Métodos De Síntesis
The synthesis of indole, 3,3'-(dithiodimethylene)di- can be achieved through a variety of methods. One of the most common methods involves the reaction of indole with 1,2-dithiolane-3-pentanone in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain the pure compound.
Propiedades
Número CAS |
17004-43-2 |
|---|---|
Nombre del producto |
Indole, 3,3'-(dithiodimethylene)di- |
Fórmula molecular |
C18H16N2S2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole |
InChI |
InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2 |
Clave InChI |
DTKNIMAUYXQMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



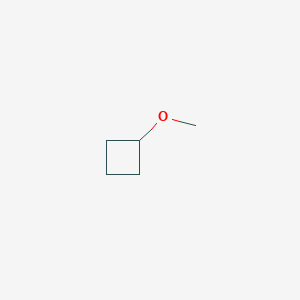
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
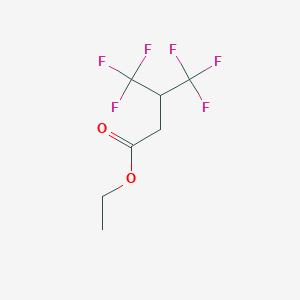
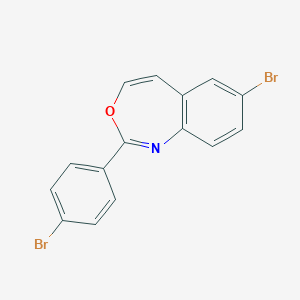
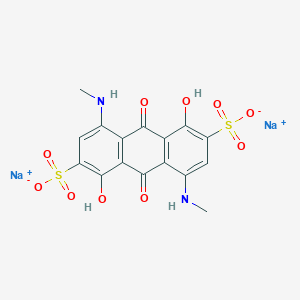
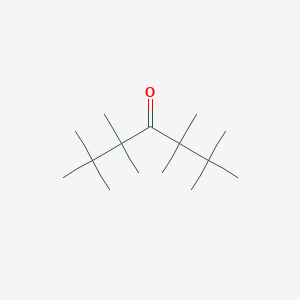
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
